molecular formula C18H15Cl2N5OS B12144092 N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12144092
M. Wt: 420.3 g/mol
InChI Key: OBTNYONYZNUTGG-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazolyl acetamide derivative characterized by a 3,5-dichlorophenyl group linked via an acetamide moiety to a 1,2,4-triazole ring substituted with a pyridin-3-yl group and an allyl (prop-2-en-1-yl) chain at the 5- and 4-positions, respectively.

Properties

Molecular Formula

C18H15Cl2N5OS

Molecular Weight

420.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H15Cl2N5OS/c1-2-6-25-17(12-4-3-5-21-10-12)23-24-18(25)27-11-16(26)22-15-8-13(19)7-14(20)9-15/h2-5,7-10H,1,6,11H2,(H,22,26)

InChI Key

OBTNYONYZNUTGG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

    Incorporation of the Dichlorophenyl Group: This step involves the reaction of a dichlorophenyl derivative with the intermediate compound formed in the previous steps.

    Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving thiol groups and acetamide derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Reagent/ConditionsProductOutcome
H₂O₂ (30%, RT)Sulfoxide derivativePartial oxidation of -S- to -SO-
KMnO₄ (acidic, 60°C)Sulfone derivativeComplete oxidation to -SO₂-
mCPBA (0°C)Sulfoxide intermediateSelective oxidation without over-oxidation

These reactions modify electron density at the sulfur center, influencing biological activity and solubility.

Substitution Reactions

The dichlorophenyl group and triazole ring participate in nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling.

Key Reactions:

  • Chlorine displacement (dichlorophenyl moiety):
    Reacts with amines (e.g., piperidine) under Pd catalysis to form aryl amines .
    Example:

    Ar Cl+H2N RPd OAc 2,DPEPhosAr NH R+HCl\text{Ar Cl}+\text{H}_2\text{N R}\xrightarrow{\text{Pd OAc }_2,\text{DPEPhos}}\text{Ar NH R}+\text{HCl}
  • Triazole ring functionalization :
    The N1 position of the triazole reacts with alkyl halides (e.g., CH₃I) to form quaternary salts.

Cycloaddition and Ring-Opening Reactions

The prop-2-en-1-yl (allyl) group enables [2+2] or [4+2] cycloadditions:

Reaction TypePartnerProductApplication
Diels-AlderMaleic anhydrideSix-membered adductPolymer precursor
Photochemical [2+2]TetrazineBicyclic compoundBioorthogonal labeling

Hydrolysis and Condensation

The acetamide group undergoes hydrolysis under acidic/basic conditions:

R NHCOCH3HCl H2OR NH2+CH3COOH\text{R NHCOCH}_3\xrightarrow{\text{HCl H}_2\text{O}}\text{R NH}_2+\text{CH}_3\text{COOH}

This reaction is critical for prodrug activation .

Biological Interactions (Metabolic Reactions)

In vitro studies of analogs reveal key metabolic pathways:

Enzyme SystemReactionProductSignificance
Cytochrome P450N-dealkylationPyridine-N-oxideDetoxification
GST (Glutathione S-transferase)Conjugation with GSHThioether adductToxicity mitigation

Thermal Decomposition

Thermogravimetric analysis (TGA) of related compounds shows:

Temperature Range (°C)ProcessMass Loss (%)
180–220Triazole ring decomposition35–40
300–350Aromatic moiety breakdown50–55

Decomposition products include NH₃, HCl, and CO₂, confirmed via FTIR.

Comparative Reactivity Table

Functional GroupReactivityExample Reaction
DichlorophenylModerate NASAmine substitution
TriazoleHigh electrophilicityAlkylation
Sulfanyl linkerOxidizableH₂O₂ → sulfoxide
AcetamideHydrolyzableAcid → amine

Synthetic Modifications for Enhanced Activity

Derivatives synthesized via:

  • Suzuki coupling : Introduces aryl/heteroaryl groups at the pyridine ring .

  • Thiol-ene click chemistry : Functionalizes the allyl group.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antifungal Activity :
    • The compound has been studied for its antifungal properties against various strains of fungi. Research indicates that compounds with similar triazole structures exhibit significant antifungal efficacy. For instance, derivatives of pyridine and triazole have shown promising results against Candida species, suggesting that N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may also possess similar activity .
  • Anticancer Potential :
    • Preliminary studies indicate that compounds containing triazole moieties can exhibit anticancer properties. The structural framework of this compound may allow it to interact with cancer cell pathways or inhibit tumor growth .

Antifungal Efficacy

A study focusing on various triazole derivatives demonstrated that compounds similar to this compound showed greater efficacy than traditional antifungals like fluconazole against Candida albicans and Rhodotorula mucilaginosa. The minimum inhibitory concentration (MIC) values were reported to be ≤ 25 µg/mL for several derivatives .

Anticancer Activity

In vitro studies conducted by the National Cancer Institute (NCI) evaluated the anticancer potential of related compounds through a single-dose assay across multiple cancer cell lines. These studies revealed significant inhibition rates in cell proliferation, highlighting the importance of further exploration into the therapeutic applications of triazole-containing compounds .

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and pyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Triazolyl Acetamide Derivatives

Compound Name Phenyl Substituent Pyridinyl Position Triazole Substituent Molecular Formula Molecular Weight (g/mol) Key Differences Evidence ID
Target: N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,5-dichloro 3 Allyl C₁₉H₁₆Cl₂N₆OS 463.34 Reference compound N/A
N-(3,5-dichlorophenyl)-2-{[4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,5-dichloro 2 Allyl C₁₉H₁₆Cl₂N₆OS 463.34 Pyridinyl position (2 vs. 3)
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,5-bis(trifluoromethyl) 2 Allyl C₂₀H₁₅F₆N₅OS 535.42 Electron-withdrawing CF₃ groups
N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,5-dimethoxy 4 4-methylphenyl C₂₄H₂₄N₆O₃S 500.56 Methoxy and bulkier aryl group
N-(3,4-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,4-difluoro N/A 4-methylphenyl C₂₃H₁₈ClF₂N₅OS 506.94 Fluorine substitution
N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,5-dimethyl 3 Ethyl C₁₉H₂₂N₆OS 390.48 Alkyl chain (ethyl vs. allyl)

Impact of Substituents on Bioactivity

For instance, pyridin-2-yl derivatives () may exhibit stronger π-π stacking interactions with biological targets compared to pyridin-3-yl variants .

Phenyl Substituents :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance metabolic stability but may reduce solubility. The 3,5-bis(trifluoromethyl)phenyl analog () shows increased lipophilicity (logP ≈ 3.8) compared to the dichlorophenyl target (logP ≈ 2.9) .
  • Electron-donating groups (e.g., -OCH₃ in ) improve solubility but may decrease receptor binding affinity .

Bulkier substituents (e.g., 4-methylphenyl in ) may sterically hinder target engagement but improve selectivity .

Biological Activity

N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H14Cl2N4OSC_{17}H_{14}Cl_{2}N_{4}OS. The compound features a dichlorophenyl group and a triazole moiety, which are often associated with various pharmacological effects.

Structural Information

PropertyValue
Molecular FormulaC17H14Cl2N4OSC_{17}H_{14}Cl_{2}N_{4}OS
SMILESC=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CS3
InChIInChI=1S/C17H14Cl2N4OS/c1-2-5...

Antimicrobial Activity

Research has indicated that compounds with triazole structures often exhibit antimicrobial properties. A study on related compounds showed that derivatives with similar structural motifs demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus and Enterococcus faecium .

Case Study: Antimicrobial Efficacy

In a comparative study, various triazole derivatives were tested against drug-resistant fungi and bacteria. The results indicated that structural modifications greatly influenced the minimum inhibitory concentration (MIC). For instance, compounds with specific substitutions showed MIC values as low as 2 µg/mL against resistant strains .

The mechanism of action for triazole derivatives typically involves the inhibition of key enzymes involved in fungal cell wall synthesis or bacterial cell division. For example, triazoles can inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both bacteria and fungi .

Cytotoxicity and Selectivity

While exploring the cytotoxic effects of this compound, it was noted that some derivatives exhibited selective toxicity towards cancer cells compared to normal cells. This selectivity is essential for minimizing side effects during therapeutic applications .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound. For instance:

  • Synthesis : The compound can be synthesized through multi-step reactions involving the coupling of dichlorophenyl acetamide with triazole derivatives.
  • Biological Evaluation : In vitro tests revealed that certain modifications to the triazole ring significantly enhanced antifungal activity against Candida species .

Q & A

Q. What synthetic methodologies are established for preparing this compound?

The synthesis involves two key steps:

  • Alkylation of triazol-thione intermediates : React 4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione with N-aryl-substituted α-chloroacetamides in the presence of KOH to form the acetamide backbone. This step ensures the introduction of the sulfanylacetamide moiety .
  • Paal-Knorr condensation : Modify the amino group at the 4th position of the triazole ring to incorporate pyrolium or pyridinyl fragments, enhancing structural complexity . Critical parameters: Reaction time (6–8 hrs), solvent (ethanol/water mixture), and temperature (70–80°C) .

Q. Which spectroscopic techniques are essential for structural confirmation?

A multi-technique approach is recommended:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR peaks to confirm the pyridinyl, triazole, and dichlorophenyl groups.
  • Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve ambiguous regions (e.g., triazole-pyridinyl orientation) using single-crystal diffraction. SHELX software is widely used for refinement, particularly for handling twinned or low-resolution data .

Q. How can initial anti-exudative activity be evaluated in preclinical models?

Use rat models of inflammation :

  • Induce edema via carrageenan or histamine injection.
  • Administer the compound at 50–100 mg/kg doses and measure exudate volume reduction.
  • Compare results to reference drugs (e.g., indomethacin) and include sham/control groups .

Advanced Research Questions

Q. How can synthesis yield be optimized using modern experimental design?

Apply Design of Experiments (DoE) principles:

  • Identify critical variables (e.g., reagent stoichiometry, temperature, catalyst loading) and use response surface methodology (RSM) to model interactions.
  • Implement flow chemistry for continuous optimization, reducing side reactions and improving reproducibility . Example: A 23^3 factorial design could optimize KOH concentration, reaction time, and solvent ratio.

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

  • Comparative crystallography : Resolve structural ambiguities (e.g., tautomerism in triazole rings) using X-ray data .
  • Computational docking : Map binding interactions with target proteins (e.g., cyclooxygenase-2) to validate hypothesized active sites.
  • Statistical modeling : Use multivariate analysis to isolate confounding variables (e.g., solubility vs. steric effects) .

Q. How should crystallographic data be analyzed for challenging diffraction patterns?

  • SHELXL refinement : Handle twinned data by refining twin laws (e.g., HKLF5 format) and applying restraints for disordered regions .
  • High-resolution datasets : Prioritize synchrotron sources for data collection to improve resolution (<1.0 Å).
  • Validation tools : Use checkCIF/PLATON to identify overfitting or geometric outliers .

Q. What methodologies elucidate the compound’s mechanism of action in inflammation?

  • Dose-response studies : Test 10–200 mg/kg doses in vivo to establish EC50_{50} and toxicity thresholds.
  • Biochemical assays : Measure prostaglandin E2_2 (PGE2_2) inhibition in macrophage cultures.
  • Transcriptomic profiling : Use RNA-seq to identify downstream targets (e.g., NF-κB pathway genes) .

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